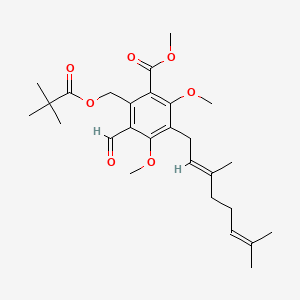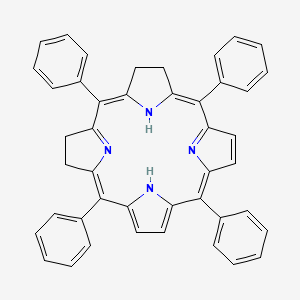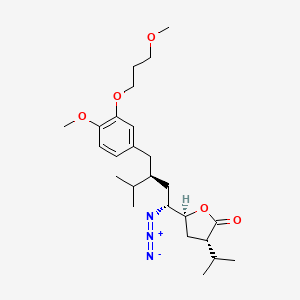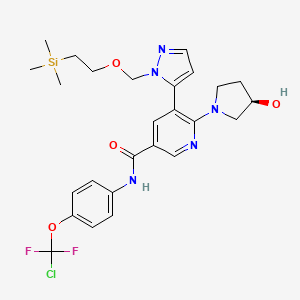
(R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide is a complex organic compound with significant potential in various scientific fields This compound features a unique combination of functional groups, including a chlorodifluoromethoxy phenyl ring, a hydroxypyrrolidinyl group, and a pyrazolyl nicotinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of 4-chlorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate, under reflux conditions.
Synthesis of the Pyrazolyl Nicotinamide Core: This involves the cyclization of a suitable hydrazine derivative with a nicotinic acid ester, followed by functional group modifications to introduce the trimethylsilyl ethoxy moiety.
Coupling of Intermediates: The chlorodifluoromethoxy phenyl intermediate is coupled with the pyrazolyl nicotinamide core using a palladium-catalyzed cross-coupling reaction.
Introduction of the Hydroxypyrrolidinyl Group: This final step involves the nucleophilic substitution of a suitable pyrrolidine derivative onto the coupled intermediate, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, solvent recycling, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxypyrrolidinyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorodifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, ®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In industry, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide: Unique due to its combination of functional groups.
®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide: Similar structure but different substituents.
Uniqueness
The uniqueness of ®-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)nicotinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C26H32ClF2N5O4Si |
|---|---|
Poids moléculaire |
580.1 g/mol |
Nom IUPAC |
N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-[2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H32ClF2N5O4Si/c1-39(2,3)13-12-37-17-34-23(8-10-31-34)22-14-18(15-30-24(22)33-11-9-20(35)16-33)25(36)32-19-4-6-21(7-5-19)38-26(27,28)29/h4-8,10,14-15,20,35H,9,11-13,16-17H2,1-3H3,(H,32,36)/t20-/m1/s1 |
Clé InChI |
AKTBREKFPHQEON-HXUWFJFHSA-N |
SMILES isomérique |
C[Si](C)(C)CCOCN1C(=CC=N1)C2=C(N=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CC[C@H](C4)O |
SMILES canonique |
C[Si](C)(C)CCOCN1C(=CC=N1)C2=C(N=CC(=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)N4CCC(C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826007.png)



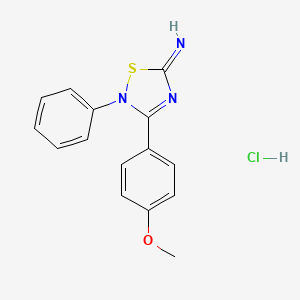
![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
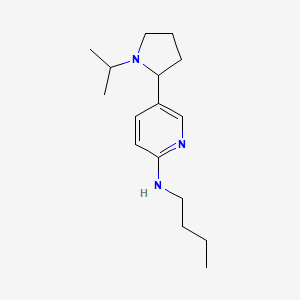
![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
